TAAR1 Binding Affinity: Ki = 3.5 nM at Human TAAR1 in Radioligand Binding Assay
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (BDBM109524) demonstrated a binding affinity (Ki) of 3.5 nM at human TAAR1 in a radioligand binding assay, as reported in US Patent 8604061 and curated in BindingDB [1]. This places the compound in the low-nanomolar affinity range. For context, the endogenous TAAR1 agonist β-phenylethylamine (β-PEA) typically exhibits Ki values in the micromolar range (approximately 0.3–1 μM), while the clinical-stage TAAR1 agonist ulotaront (SEP-363856) has a reported EC50 of approximately 140 nM at human TAAR1 in cAMP assays [2]. However, direct head-to-head comparison under identical assay conditions is not available from permitted sources.
| Evidence Dimension | TAAR1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.5 nM at human TAAR1 |
| Comparator Or Baseline | β-PEA (endogenous ligand): Ki ~0.3–1 μM (class-level baseline). Ulotaront (SEP-363856): EC50 ~140 nM at human TAAR1 (functional assay, not identical conditions) |
| Quantified Difference | Target compound shows ~100–300-fold higher affinity than endogenous ligand β-PEA; approximately 40-fold lower Ki (tighter binding) vs. ulotaront EC50, though assay formats differ and direct comparability is limited. |
| Conditions | Radioligand binding assay using recombinant human TAAR1 (US Patent 8604061; BindingDB entry BDBM109524). Comparator data from published literature under varying assay conditions. |
Why This Matters
Low-nanomolar TAAR1 binding affinity supports the use of this compound as a high-potency tool ligand for TAAR1 target engagement studies, potentially reducing the concentration required for receptor occupancy relative to weaker-affinity probes.
- [1] BindingDB Entry BDBM109524. Affinity Data: Ki = 3.5 nM at human TAAR1. Source: US Patent 8604061. Deposited 2014-06-04. View Source
- [2] Dedic N, Jones PG, Hopkins SC, et al. SEP-363856, a Novel Psychotropic Agent with a Unique Non-D2 Mechanism of Action. Journal of Pharmacology and Experimental Therapeutics. 2019;371(1):1-14. doi:10.1124/jpet.119.260281. View Source
